N-benzyl-3-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
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Overview
Description
Imidazo[1,2-a]pyridine is a fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines consists of a pyridine ring fused with an imidazole ring .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .Scientific Research Applications
Medicinal Chemistry Applications
Imidazo[1,2-a]pyridine-based compounds, including the one , have shown promise in various therapeutic areas. For instance, certain derivatives have been explored for their anti-inflammatory and analgesic activities. The synthesis of novel quinazolinone derivatives, including those with imidazo[1,2-a]pyridine moieties, has been carried out, and some selected compounds were evaluated for their potential anti-inflammatory and analgesic effects (Farag et al., 2012). Furthermore, imidazo[1,2-a]pyridine derivatives have been synthesized and assessed for their anticholinesterase potential, which is clinically relevant for treating conditions such as Alzheimer's disease (Kwong et al., 2019).
Antimicrobial and Antifungal Activity
Certain imidazo[1,2-a]pyridine compounds have been synthesized and tested for their biological activity against various microbes. For example, 2-(4'-chlorophenyl)-6-methyl-(3-N, N'-diaryl/dialkyl amino methyl)-imidazo[1,2-a]pyridines were assayed for their effectiveness against Gram-positive, Gram-negative bacteria, and fungi, showing moderate activity at specific concentrations (Bhuva et al., 2015).
Corrosion Inhibition
Imidazo[1,2-a]pyridine derivatives have also been evaluated for their role in corrosion inhibition. A study on imidazo[4,5-b]pyridine derivatives highlighted their effectiveness in preventing mild steel corrosion in acidic environments, showcasing the versatility of imidazo[1,2-a]pyridine frameworks in industrial applications (Saady et al., 2021).
Fluorescent Properties
The fluorescent properties of imidazo[1,5-a]pyridinium ions, which are structurally related to the compound , have been explored. These compounds have shown potential as pH sensors due to their dual emission pathways, which could be harnessed in various scientific and biomedical fields (Hutt et al., 2012).
Mechanism of Action
“N-benzyl-3-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide” belongs to the class of compounds known as benzyl compounds. Reactions at the benzylic position are common in these compounds . The initiating step often involves the loss of an atom, leaving behind a radical that can interact with other molecules .
“3-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(3-fluoro-4-methylphenyl)propanamide” belongs to the class of compounds known as imidazo[1,2-a]pyridines. These compounds are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Future Directions
Properties
IUPAC Name |
N-benzyl-3-[2-(4-chloro-2-fluoroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN5O2S/c23-16-7-8-18(17(24)10-16)26-20(30)13-32-22-28-27-19-9-6-15(12-29(19)22)21(31)25-11-14-4-2-1-3-5-14/h1-10,12H,11,13H2,(H,25,31)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLKQPFCPMPPHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN3C(=NN=C3SCC(=O)NC4=C(C=C(C=C4)Cl)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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